

Application Notes and Protocols for Plaque Reduction Neutralization Assay with EIDD-2749

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral agent **EIDD-2749**, including its mechanism of action and efficacy against various RNA viruses. Detailed protocols for performing a Plaque Reduction Neutralization Assay (PRNA) to evaluate the in vitro antiviral activity of **EIDD-2749** are also included.

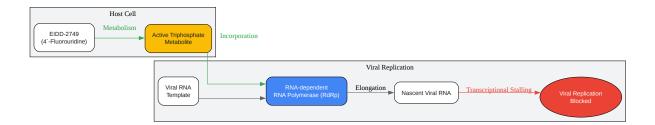
Introduction to EIDD-2749

EIDD-2749, also known as 4´-Fluorouridine (4´-FlU), is a ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is a promising therapeutic candidate for the treatment of infections caused by viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2. **EIDD-2749** is a prodrug that is metabolized within the host cell to its active triphosphate form, which then interferes with viral replication.

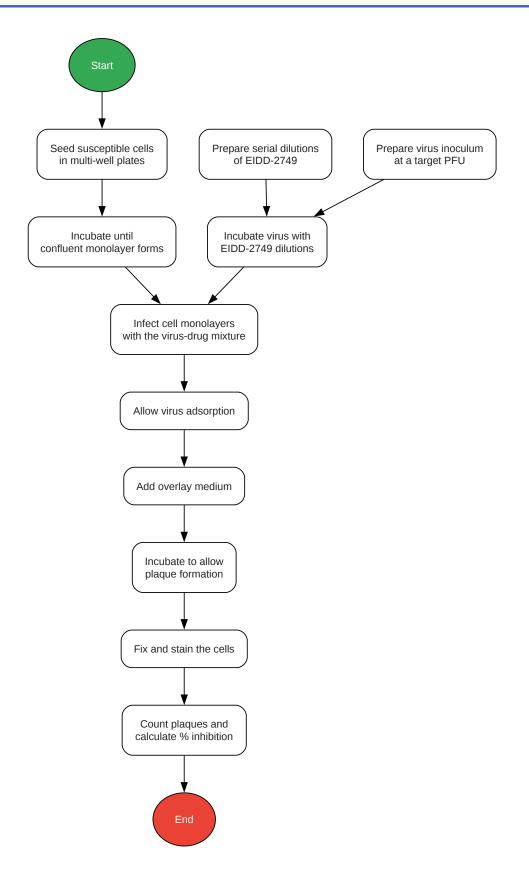
Mechanism of Action

EIDD-2749 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome.[1][2] Once inside the cell, **EIDD-2749** is converted into its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp during replication. The incorporation of the modified nucleoside leads to transcriptional stalling, effectively halting the viral replication process.[1][3]









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References

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- 2. poison.org [poison.org]
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